Geissospermine
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Overview
Description
Geissospermine is a indole alkaloid comprising two indole-derived polycyclic moieties joined by a cyclic ether linkage. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor. It is an indole alkaloid, an organic heterotetracyclic compound, an organic heteropentacyclic compound and a methyl ester. It derives from a hydride of a corynan.
Scientific Research Applications
Antiplasmodial Activity
Geissospermine, found in the stem bark of Geissospermum vellosii, has been studied for its antiplasmodial properties. This research supports the traditional use of Geissospermum vellosii in treating malaria in northern South America. The study isolated various indole alkaloids, including this compound, and tested them against Plasmodium falciparum. This compound was one of the compounds showing significant antiplasmodial activity (Mbeunkui et al., 2012).
Corrosion Inhibition
This compound has also been investigated for its corrosion inhibiting properties. A study explored the efficiency of alkaloids extract from Geissospermum laeve, including this compound, in protecting C38 steel in hydrochloric acid. The extract, containing this compound, demonstrated significant corrosion inhibition, indicating potential applications in materials science (Faustin et al., 2015).
Alzheimer’s Disease Treatment
This compound has been implicated in the treatment of Alzheimer’s disease due to its acetylcholinesterase inhibitory properties. A study involving docking simulations suggested that this compound could bind effectively to acetylcholinesterase, an enzyme linked with Alzheimer’s. This finding highlights the potential of this compound in developing treatments for neurodegenerative diseases (Araújo et al., 2011).
Ethnopharmacology and Biological Activity
This compound's role in ethnopharmacology and its diverse biological activities have been extensively reviewed. This includes its use in treating pain, liver ailments, fevers, and malaria. Its potential for treating prostate cancer and HIV-AIDS, along with its antinociceptive and anti-inflammatory properties, was highlighted (Vital et al., 2013).
Cholinesterase Inhibitory Activity
Another study focused on the cholinesterase inhibitory activity of Geissospermum vellosii, identifying this compound as the main alkaloid responsible for this activity. The study demonstrated the potential of this compound in reversing cognitive deficits related to cholinergic hypofunction, which is significant for conditions like Alzheimer’s disease (Lima et al., 2009).
Anti-Inflammatory and Neuroprotective Actions
Research has also examined the anti-inflammatory and neuroprotective actions of this compound and related alkaloids. This compound was found to inhibit butyrylcholinesterase and showed potential as a dual inhibitor of acetylcholinesterase and butyrylcholinesterase, which is relevant in Alzheimer's disease treatment. Its anti-inflammatory effects further contribute to its neuroprotective characteristics (Lima et al., 2020).
Properties
Molecular Formula |
C40H48N4O3 |
---|---|
Molecular Weight |
632.8 g/mol |
IUPAC Name |
methyl (2R)-2-[(2R,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-2-[(1R,9S,12S,13S,14S,19S,21S)-14-ethyl-10-oxa-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6-trien-9-yl]acetate |
InChI |
InChI=1S/C40H48N4O3/c1-4-23-21-43-17-15-40-30-11-7-9-13-32(30)44-37(40)29(27(23)19-34(40)43)22-47-38(44)35(39(45)46-3)28-18-33-36-26(14-16-42(33)20-24(28)5-2)25-10-6-8-12-31(25)41-36/h5-13,23,27-29,33-35,37-38,41H,4,14-22H2,1-3H3/b24-5-/t23-,27+,28+,29+,33+,34+,35-,37+,38+,40-/m1/s1 |
InChI Key |
ISDWYSGTYITCHG-OCNKQYNFSA-N |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1[C@H]5[C@@H]3N([C@@H](OC5)[C@@H]([C@H]\6C[C@H]7C8=C(CCN7C/C6=C/C)C9=CC=CC=C9N8)C(=O)OC)C1=CC=CC=C41 |
SMILES |
CCC1CN2CCC34C2CC1C5C3N(C(OC5)C(C6CC7C8=C(CCN7CC6=CC)C9=CC=CC=C9N8)C(=O)OC)C1=CC=CC=C41 |
Canonical SMILES |
CCC1CN2CCC34C2CC1C5C3N(C(OC5)C(C6CC7C8=C(CCN7CC6=CC)C9=CC=CC=C9N8)C(=O)OC)C1=CC=CC=C41 |
Synonyms |
geissospermine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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